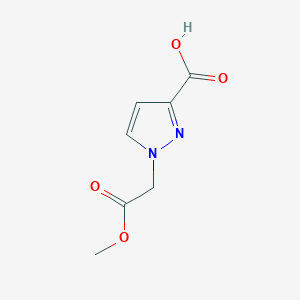

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Description

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Properties

IUPAC Name |

1-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-13-6(10)4-9-3-2-5(8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQNKPBBPCIQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the N-alkylation of pyrazole derivatives with appropriate alkylating agents. For instance, the reaction of pyrazole with 2-methoxy-2-oxoethyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired compound .

Chemical Reactions Analysis

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form corresponding carboxylic acids or ketones. Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives. Substitution reactions involve the replacement of functional groups on the pyrazole ring with other substituents, leading to the formation of diverse derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid showed effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. The compound's mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases.

Pesticidal Properties

The compound has been evaluated for its pesticidal activity against various pests. Its efficacy as a pesticide can be attributed to its ability to disrupt metabolic processes in insects.

| Pest Species | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| Aphis gossypii | 85 | 100 |

| Spodoptera frugiperda | 78 | 200 |

Polymer Synthesis

This compound can be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research on polymer composites incorporating this compound shows improved resistance to degradation under environmental stress.

Case Study 1: Antimicrobial Application

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyrazole derivatives, including this compound, which were tested for their antimicrobial activity against clinical isolates. The results indicated a promising antibacterial effect, particularly against Gram-positive bacteria .

Case Study 2: Pesticidal Efficacy

In a field trial conducted by agricultural researchers, formulations containing this compound were applied to cotton crops infested with Aphis gossypii. The results demonstrated a significant reduction in pest populations compared to control groups, suggesting its potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the modulation of biochemical pathways. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride and 2-(2-methoxy-2-oxoethyl)-3-oxo-1-piperazinecarboxylic acid tert-butyl ester. These compounds share structural similarities but differ in their functional groups and overall chemical properties.

Biological Activity

1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, with the CAS number 1172800-52-0, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Effects

The pyrazole moiety is known for a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. The specific compound has been evaluated for several pharmacological effects:

- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects comparable to traditional anti-inflammatory drugs. For instance, compounds derived from the pyrazole structure have been tested against carrageenan-induced edema models and exhibited substantial inhibition of inflammation .

- Antibacterial Activity : Research indicates that pyrazole compounds can exhibit antibacterial properties against various strains such as E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances this activity .

- Anticancer Potential : Some studies have focused on the anticancer properties of pyrazole derivatives. For example, compounds with a similar structure have been shown to inhibit cancer cell proliferation in vitro, indicating potential as therapeutic agents against certain types of cancer .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways and cancer progression.

- Interaction with Receptors : Some studies suggest that these compounds may interact with specific receptors or transcription factors, modulating gene expression related to inflammation and cancer .

Case Study 1: Anti-inflammatory Activity

A study evaluated various pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced paw edema model in mice. Compounds similar to this compound were found to significantly reduce paw swelling, demonstrating comparable efficacy to indomethacin .

Case Study 2: Antibacterial Efficacy

Another study synthesized several pyrazole derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. One derivative showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting a promising lead for new antibacterial agents .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can react with aryl boronic acids under Pd(PPh₃)₄ catalysis in degassed DMF/water with K₃PO₄ as a base. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative . Key steps include:

- Coupling : Optimize catalyst loading (0.5–2 mol% Pd) and solvent ratios (DMF:H₂O = 3:1).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates.

- Hydrolysis : Treat esters with NaOH/EtOH followed by acidification to obtain the carboxylic acid.

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer: Essential techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester/carboxylic acid functional groups .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., observed m/z 214.06 for C₈H₁₀N₂O₄) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carboxylic acid groups) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store in airtight, light-protected containers at –20°C in a dry environment. Avoid prolonged exposure to moisture or strong oxidizers, as decomposition may generate CO₂, NOₓ, or other hazardous byproducts .

Q. How should researchers handle this compound safely in the laboratory?

Methodological Answer:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Work under a fume hood to prevent inhalation of dust/aerosols.

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized to improve yields of pyrazole intermediates?

Methodological Answer: Systematic optimization involves:

- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts for aryl coupling efficiency .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. THF/water mixtures to enhance boronic acid solubility.

- Temperature Control : Reactions at 80–100°C typically achieve >80% conversion within 12–24 hours .

Q. How can researchers resolve contradictions in NMR spectral data (e.g., unexpected peaks or splitting patterns)?

Methodological Answer:

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to differentiate between regioisomers or byproducts.

- Dynamic Effects : Variable-temperature NMR can identify rotamers or tautomers affecting peak splitting.

- Comparative Analysis : Cross-reference with literature data for analogous pyrazole derivatives .

Q. What strategies are effective for enhancing solubility in biological assays?

Methodological Answer:

Q. How can regioselectivity be controlled during pyrazole functionalization?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., esters) at specific positions to guide electrophilic substitution.

- Metal Coordination : Use Cu(I) or Ag(I) to stabilize intermediates in cyclization reactions .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified methoxy, oxoethyl, or aryl groups.

- Biological Screening : Test against target enzymes (e.g., kinases) or cellular models, correlating activity with electronic (Hammett σ) or steric parameters .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water) for cost-effective scaling.

- Reaction Monitoring : Implement in-situ FTIR or HPLC to track intermediate formation and minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.